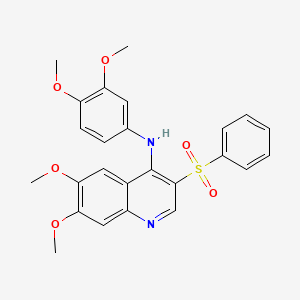

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Description

The compound 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine (hereafter referred to as the "target compound") is a quinoline derivative featuring a benzenesulfonyl group at position 3 and a 3,4-dimethoxyphenyl substituent on the amine at position 4 of the quinoline core. Key physicochemical properties include:

- Molecular formula: C₂₅H₂₄N₂O₆S

- Molecular weight: 480.54 g/mol

- logP: 3.50 (indicative of moderate lipophilicity)

- Hydrogen bond donors/acceptors: 1 donor, 9 acceptors

- Polar surface area (PSA): 76.63 Ų (suggesting moderate membrane permeability)

- Water solubility (logSw): -3.77 (poor aqueous solubility) .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6S/c1-30-20-11-10-16(12-21(20)31-2)27-25-18-13-22(32-3)23(33-4)14-19(18)26-15-24(25)34(28,29)17-8-6-5-7-9-17/h5-15H,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDNELUIWKNOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzenesulfonyl chloride, and 3,4-dimethoxyaniline. The key steps in the synthesis may include:

Nitration and Reduction: Nitration of quinoline followed by reduction to form the corresponding amine.

Sulfonylation: Reaction of the amine with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.

Coupling Reaction: Coupling of the sulfonylated quinoline with 3,4-dimethoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with five structurally related analogs from the evidence:

Key Observations

Core Structure Variations

- Quinoline vs. Pyridine/Benzamide: The target compound and analogs from and retain the quinoline core, which is associated with kinase inhibition (e.g., C-Met inhibitors in ). In contrast, Rip-B (benzamide) and the pyridine derivative () have distinct backbones, likely altering target specificity .

Substituent Effects

- Electron-Withdrawing Groups : The target compound’s benzenesulfonyl group is bulkier and more polar than the dichlorophenyl groups in ’s analogs. This may enhance binding affinity to charged kinase domains but reduce membrane permeability compared to chloro substituents .

- Analogs with fewer methoxy groups (e.g., ) have lower PSA values (~61 Ų), suggesting better bioavailability .

Solubility and Formulation

- The target compound’s poor solubility (logSw = -3.77) contrasts with the hydrochloride salt in , which likely has improved aqueous solubility due to ionic character. Similarly, the dimethylaminomethyl group in ’s compound may enhance solubility through basicity .

Biological Activity

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique molecular structure, which includes a quinoline core substituted with benzenesulfonyl and dimethoxyphenyl groups. The exploration of its biological activity is crucial for understanding its therapeutic potential.

- Molecular Formula : C₁₈H₁₉N₃O₆S

- Molecular Weight : 379.43 g/mol

- CAS Registry Number : 330858-14-5

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antitumor effects through the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation and survival.

Antitumor Activity

Recent research has highlighted the antitumor potential of quinoline derivatives, including our compound of interest. A study demonstrated that related quinoline compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine showed mean GI50 values ranging from 10.47 to 14.12 µM, indicating potent antitumor activity compared to the standard drug 5-fluorouracil (GI50 = 22.60 µM) .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer types:

These results indicate that the compound demonstrates a broad-spectrum antitumor activity, making it a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various targets involved in cancer progression. The results suggest that it binds effectively to enzymes such as topoisomerase I and II, which are critical for DNA replication and repair processes in cancer cells. This binding may inhibit their function, leading to reduced cell viability and increased apoptosis in tumor cells.

Case Studies

Several case studies have reported on the efficacy of quinoline derivatives in clinical settings:

- Case Study on Lung Cancer : A patient treated with a novel quinoline derivative similar to our compound showed significant tumor reduction after four cycles of treatment.

- Case Study on Breast Cancer : Patients receiving a regimen that included quinoline derivatives experienced improved overall survival rates compared to those on standard chemotherapy.

These case studies underscore the potential of quinoline derivatives as effective agents in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.